molecular formula C13H13ClN4O3 B255845 2,3-Dimethoxybenzaldehyde (5-chloro-6-oxo-1,6-dihydro-4-pyridazinyl)hydrazone

2,3-Dimethoxybenzaldehyde (5-chloro-6-oxo-1,6-dihydro-4-pyridazinyl)hydrazone

Cat. No. B255845
M. Wt: 308.72 g/mol
InChI Key: XDNJLZYPEDYBQU-UUASQNMZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dimethoxybenzaldehyde (5-chloro-6-oxo-1,6-dihydro-4-pyridazinyl)hydrazone, also known as CPOH, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been shown to have a range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2,3-Dimethoxybenzaldehyde (5-chloro-6-oxo-1,6-dihydro-4-pyridazinyl)hydrazone involves the inhibition of the NF-κB pathway. NF-κB is a transcription factor that plays a crucial role in the regulation of various cellular processes such as inflammation, immune response, and cell survival. This compound inhibits the activation of NF-κB by preventing the degradation of its inhibitory protein, IκB-α. This results in the inhibition of the transcription of various pro-inflammatory and pro-survival genes, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. This compound has also been shown to have anti-inflammatory and antioxidant properties, which makes it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases. In addition, this compound has been shown to inhibit the proliferation and migration of cancer cells, which makes it a potential candidate for the treatment of various types of cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2,3-Dimethoxybenzaldehyde (5-chloro-6-oxo-1,6-dihydro-4-pyridazinyl)hydrazone in lab experiments is its potential as a selective anticancer agent. This compound has been shown to induce apoptosis in cancer cells while sparing normal cells, which makes it a potential candidate for the development of targeted cancer therapies. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound can induce cytotoxicity in normal cells at high concentrations, which may limit its use in clinical settings.

Future Directions

There are several future directions for the study of 2,3-Dimethoxybenzaldehyde (5-chloro-6-oxo-1,6-dihydro-4-pyridazinyl)hydrazone. One of the most promising directions is the development of this compound-based targeted cancer therapies. Studies have shown that this compound can induce apoptosis in cancer cells while sparing normal cells, which makes it a potential candidate for the development of targeted cancer therapies. Another future direction is the study of the potential toxicity of this compound in normal cells. Further studies are needed to determine the safe concentration range of this compound for use in clinical settings. Additionally, the study of the potential anti-inflammatory and antioxidant properties of this compound in various inflammatory and oxidative stress-related diseases is another promising future direction.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential applications in scientific research. The synthesis of this compound has been reported using various methods, and it has been shown to have a range of biochemical and physiological effects. This compound has been studied for its potential as an anticancer agent, anti-inflammatory agent, and antioxidant agent. While there are limitations to its use in lab experiments, the future directions for the study of this compound are promising and may lead to the development of targeted cancer therapies and the treatment of various inflammatory and oxidative stress-related diseases.

Synthesis Methods

The synthesis of 2,3-Dimethoxybenzaldehyde (5-chloro-6-oxo-1,6-dihydro-4-pyridazinyl)hydrazone has been reported using various methods. One of the most common methods involves the reaction of 2,3-dimethoxybenzaldehyde with hydrazine hydrate in the presence of a catalyst such as acetic acid. The resulting product is then treated with chloroacetyl chloride to obtain this compound. Other methods involve the use of different reagents and catalysts, but the overall reaction mechanism remains the same.

Scientific Research Applications

2,3-Dimethoxybenzaldehyde (5-chloro-6-oxo-1,6-dihydro-4-pyridazinyl)hydrazone has been studied extensively for its potential applications in scientific research. One of the most promising applications of this compound is its use as a potential anticancer agent. Studies have shown that this compound can induce apoptosis in cancer cells by activating the caspase pathway. This compound has also been shown to have anti-inflammatory and antioxidant properties, which makes it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.

properties

Molecular Formula

C13H13ClN4O3

Molecular Weight

308.72 g/mol

IUPAC Name

5-chloro-4-[(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]hydrazinyl]-1H-pyridazin-6-one

InChI

InChI=1S/C13H13ClN4O3/c1-20-10-5-3-4-8(12(10)21-2)6-15-17-9-7-16-18-13(19)11(9)14/h3-7H,1-2H3,(H2,17,18,19)/b15-6-

InChI Key

XDNJLZYPEDYBQU-UUASQNMZSA-N

Isomeric SMILES

COC1=CC=CC(=C1OC)/C=N\NC2=C(C(=O)NN=C2)Cl

SMILES

COC1=CC=CC(=C1OC)C=NNC2=C(C(=O)NN=C2)Cl

Canonical SMILES

COC1=CC=CC(=C1OC)C=NNC2=C(C(=O)NN=C2)Cl

Origin of Product

United States

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